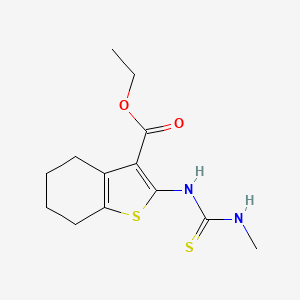

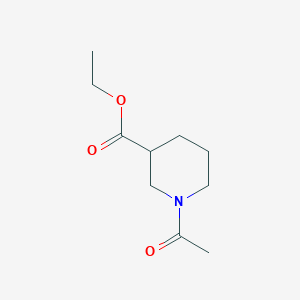

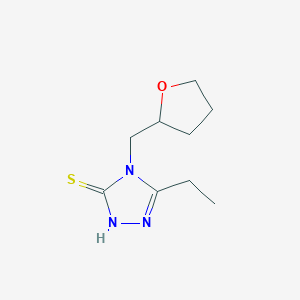

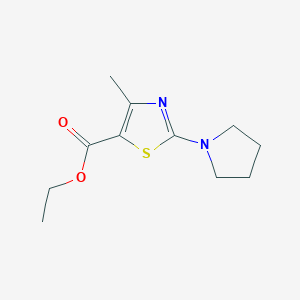

![molecular formula C15H15NO B3021059 4-[Ethyl(phenyl)amino]benzaldehyde CAS No. 86872-96-0](/img/structure/B3021059.png)

4-[Ethyl(phenyl)amino]benzaldehyde

Overview

Description

4-[Ethyl(phenyl)amino]benzaldehyde is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Catalysis

4-[Ethyl(phenyl)amino]benzaldehyde and related compounds serve as key intermediates in enantioselective catalysis. For instance, amino alcohols synthesized from phenylethylamine, which are structurally related to this compound, have been used as chiral ligands for the enantioselective addition of diethylzinc to aldehydes (Asami et al., 2015). These processes are significant in producing chiral secondary alcohols with high enantioselectivity.

Synthesis of Biological Intermediates

2-((4-substituted phenyl) amino) benzaldehyde, structurally similar to this compound, is crucial in synthesizing biologically active intermediates for anticancer drugs. A high-efficiency synthetic method for these compounds has been established, demonstrating their importance in medicinal chemistry (Duan et al., 2017).

Corrosion Inhibition

Schiff base compounds derived from related molecules show significant potential in inhibiting steel corrosion in acidic environments. A Schiff base synthesized from a compound structurally related to this compound demonstrated enhanced corrosion inhibition compared to its precursors (Emregül & Hayvalı, 2006).

Optical Nonlinear Properties

Schiff base compounds derived from ethyl-4-amino benzoate, closely related to this compound, exhibit significant nonlinear optical properties. These properties, such as refractive index and optical limiting, suggest their potential application in optical technologies (Abdullmajed et al., 2021).

Antimicrobial and Analgesic Activities

Compounds synthesized from 4-aminotoluidine, which can be structurally related to this compound, have been evaluated for their antimicrobial and analgesic activities. This highlights the relevance of such compounds in developing new therapeutic agents (Tirlapur & Noubade, 2010).

Molecular Structure Studies

Studies on the crystal structure of related benzaldehyde compounds provide insights into their molecular conformation and electronic properties. This information is crucial for understanding their reactivity and potential applications in various fields (Wink et al., 2011).

Safety and Hazards

While specific safety and hazard information for 4-[Ethyl(phenyl)amino]benzaldehyde is not available, general precautions should be taken while handling this compound. These include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

Based on its structure, it can be inferred that it may interact with enzymes or receptors that have affinity for aromatic compounds .

Mode of Action

It is known that aromatic compounds can participate in various chemical reactions such as nucleophilic aromatic substitution . The ethyl(phenyl)amino group may also engage in interactions with its targets, potentially altering their function .

Biochemical Pathways

Aromatic compounds are known to be involved in a variety of biochemical processes, including the synthesis of other organic compounds .

Pharmacokinetics

Given its aromatic nature, it may be metabolized by enzymes such as cytochrome p450s, which are known to metabolize a wide range of xenobiotics .

Result of Action

Aromatic compounds can have a wide range of biological effects, depending on their specific targets and the nature of their interactions .

Action Environment

The action, efficacy, and stability of 4-[Ethyl(phenyl)amino]benzaldehyde can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other compounds can affect its metabolism and excretion .

Properties

IUPAC Name |

4-(N-ethylanilino)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-2-16(14-6-4-3-5-7-14)15-10-8-13(12-17)9-11-15/h3-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKDVEPBROVGLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303084 | |

| Record name | 4-[ethyl(phenyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86872-96-0 | |

| Record name | NSC156557 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[ethyl(phenyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

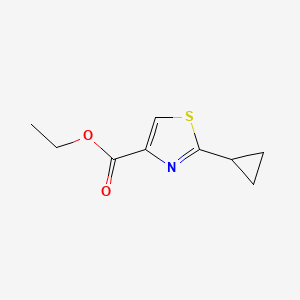

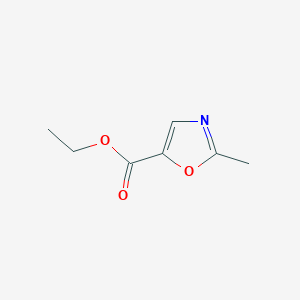

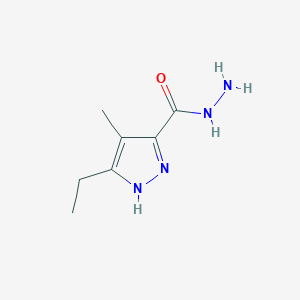

![Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B3020978.png)